molecular formula C12H10BrNO3 B1413966 Ethyl 2-bromo-4-cyano-5-formylphenylacetate CAS No. 1805189-44-9

Ethyl 2-bromo-4-cyano-5-formylphenylacetate

Cat. No.: B1413966
CAS No.: 1805189-44-9
M. Wt: 296.12 g/mol
InChI Key: XRPBMFBOVXMFFM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-formylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, formyl, and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-cyano-5-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-5-formylphenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include azides or nitriles depending on the nucleophile used.

    Reduction: Products include primary amines or alcohols.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-formylphenylacetate has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Drug Development: Potential precursor for pharmaceutical compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-formylphenylacetate in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution, while the cyano and formyl groups can undergo reduction and oxidation, respectively. These reactions are facilitated by the electronic effects of the substituents on the aromatic ring, which influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-cyano-5-methylphenylacetate
  • Ethyl 2-bromo-4-cyano-5-hydroxyphenylacetate
  • Ethyl 2-bromo-4-cyano-5-nitrophenylacetate

Uniqueness

Ethyl 2-bromo-4-cyano-5-formylphenylacetate is unique due to the presence of the formyl group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and other applications where specific functional group transformations are required.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-5-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(7-15)9(6-14)4-11(8)13/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPBMFBOVXMFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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